クロノスタキジオール

概要

説明

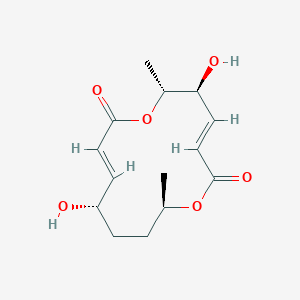

The compound “Clonostachydiol” is a complex organic molecule characterized by multiple hydroxyl groups and a dioxacyclotetradeca-diene-dione structure

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its mechanism of action.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments for various diseases.

Industry

In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or materials with unique properties.

作用機序

Clonostachydiol, also known as (3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione, is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . This article will explore the mechanism of action of Clonostachydiol, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It is known to exhibit anthelmintic activity , suggesting that it likely interacts with biological targets associated with parasitic worms.

Mode of Action

Its anthelmintic activity suggests that it may interact with its targets to disrupt the normal functioning of parasitic worms .

Biochemical Pathways

Given its anthelmintic activity, it is plausible that it interferes with essential biochemical pathways in parasitic worms, leading to their death or expulsion .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Clonostachydiol are not well-studied. These properties are crucial for understanding the bioavailability of the compound and its overall pharmacological effect. Future research should focus on elucidating these properties to better understand the compound’s therapeutic potential .

Result of Action

Its anthelmintic activity suggests that it likely induces molecular and cellular changes in parasitic worms that lead to their death or expulsion .

Action Environment

Factors such as temperature, ph, and the presence of other biological or chemical agents could potentially influence its activity .

生化学分析

Biochemical Properties

Clonostachydiol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is cytotoxic to P388, L1210, HT-29, and A549 cancer cells

Cellular Effects

Clonostachydiol influences cell function by exerting cytotoxic effects on various types of cells, including cancer cells

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “Clonostachydiol” typically involves multi-step organic reactions. The process may start with the preparation of the core dioxacyclotetradeca-diene-dione structure, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.

類似化合物との比較

Similar Compounds

Similar compounds include other dioxacyclotetradeca-diene-dione derivatives with different substituents. Examples include:

- Clonostachydiol

- Clonostachydiol

Uniqueness

The uniqueness of “Clonostachydiol” lies in its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

生物活性

Clonostachydiol is a secondary metabolite derived from fungi, particularly from the genus Clonostachys. It has garnered attention due to its diverse biological activities, including anthelmintic, cytotoxic, and antimicrobial effects. This article synthesizes recent findings regarding the biological activity of clonostachydiol, supported by relevant data tables and case studies.

Chemical Structure and Properties

Clonostachydiol is classified as a macrodiolide with a complex structure that influences its biological activity. The stereochemistry of clonostachydiol has been revised to reflect its enantiomeric form, which is critical for understanding its mechanism of action and efficacy in various applications .

Table 1: Structural Characteristics of Clonostachydiol

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₄O₄ |

| Molecular Weight | 256.34 g/mol |

| Classification | Macrodiolide |

| Source | Clonostachys cylindrospora |

Anthelmintic Activity

Clonostachydiol has demonstrated significant anthelmintic properties, particularly against Haemonchus contortus, a parasitic nematode affecting livestock. Research indicates that subcutaneous administration of clonostachydiol at a dosage of 2.5 mg/kg body weight resulted in an 80-90% reduction in nematode larvae . This efficacy suggests its potential as a veterinary antiparasitic agent.

Cytotoxic Effects

In vitro studies have shown that clonostachydiol exhibits cytotoxic activity against various cancer cell lines. For instance, it has been tested against human prostate cancer (LN-caP), breast cancer (SK-BR3), colon cancer (HT29), and cervix cancer (HeLa) cells, with promising results indicating its potential for therapeutic applications in oncology .

Table 2: Cytotoxic Activity of Clonostachydiol Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Remarks |

|---|---|---|

| LN-caP | 15 | Significant cytotoxicity |

| SK-BR3 | 12 | Moderate to high cytotoxicity |

| HT29 | 18 | Effective at higher concentrations |

| HeLa | 10 | Strong cytotoxic response |

Antimicrobial Properties

Clonostachydiol also exhibits antimicrobial activity against various bacterial strains. It has shown effectiveness against Staphylococcus aureus and other methicillin-resistant strains (MRSA), as well as antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .

Table 3: Antimicrobial Activity of Clonostachydiol

| Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 14.4 | Bactericidal |

| Methicillin-resistant Staphylococcus aureus | 16.0 | Bactericidal |

| Candida albicans | 20.0 | Antifungal |

| Aspergillus niger | 18.0 | Antifungal |

Veterinary Applications

A study conducted on sheep demonstrated the effectiveness of clonostachydiol in reducing H. contortus larvae in feces and water samples by approximately 80-90% when administered at the recommended dosage. This finding supports the use of clonostachydiol as a viable treatment option for parasitic infections in livestock, highlighting its potential role in sustainable agriculture practices .

Cancer Treatment Research

In a laboratory setting, clonostachydiol was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it could inhibit cell proliferation significantly, suggesting that further development could lead to novel anticancer therapies .

特性

IUPAC Name |

(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVNIYICRYPPEB-RVEWEFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017523 | |

| Record name | Clonostachydiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147317-35-9 | |

| Record name | Clonostachydiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147317359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonostachydiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。